N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
The compound N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide features a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2, a sulfone group (5,5-dioxido), and a furan-2-carboxamide moiety at position 2. The sulfone group enhances electron-withdrawing properties, while the furan ring may influence hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-16(14-7-4-8-23-14)17-15-12-9-24(21,22)10-13(12)18-19(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAXFXEDHWMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazol core. Subsequent functionalization with phenyl and furan groups can be achieved through various substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different substituents on the compound.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of reduced analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an antiviral, antibacterial, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or medicinal outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Modifications and Molecular Properties
The following table summarizes critical differences between the target compound and its analogs:
*Calculated by subtracting bromine (Br, ~79.9 g/mol) from the brominated analog’s molecular weight (422.25 g/mol) .
Hydrogen-Bonding and Crystallinity
The thieno[3,4-c]pyrazole core’s sulfone group and carboxamide substituents facilitate hydrogen-bonding networks, which influence crystallinity and stability.
Research Findings and Gaps
- Data Limitations : Biological activity and solubility metrics for the target compound require experimental validation.
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a compound belonging to the thieno[3,4-c]pyrazole derivatives class. Its unique structure contributes to its potential biological activities, including anti-inflammatory , anti-cancer , and antimicrobial properties. The presence of the 5,5-dioxido group enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.32 g/mol. The structural features include:
- A thieno[3,4-c]pyrazole core
- A phenyl substituent
- A furan ring
- A carboxamide functional group
This combination of features allows the compound to interact with various biological targets, which may modulate several biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₄S |
| Molecular Weight | 312.32 g/mol |
| Structure | Structure |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anti-cancer Activity
Research has demonstrated that this compound shows promise as an anti-cancer agent. In vitro studies have evaluated its effects on various cancer cell lines, including:
- K562 (human erythroleukemia)
- MCF-7 (human breast cancer)
- A549 (human lung cancer)
The compound's ability to inhibit tumor cell growth has been quantified using GI50 values (the concentration required to inhibit 50% of cell growth). For instance:
| Cell Line | GI50 Value (μM) |
|---|---|
| K562 | 0.021 |
| MCF-7 | 1.7 |
| A549 | 0.69 |
These findings suggest that this compound may act as a potent tubulin polymerization inhibitor and could be effective against multidrug-resistant tumor cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, resistance was observed against certain gram-negative bacteria.
The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets that modulate key biochemical pathways:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes and tumor growth.
- Receptor Interaction : It could interact with specific receptors that regulate cell proliferation and apoptosis.
- Signal Transduction Modulation : The compound may influence signaling pathways such as the PTEN/Akt/NF-кB pathway.
Study 1: Tumor Cell Growth Inhibition
A study evaluated the growth inhibitory effects of several derivatives of thieno[3,4-c]pyrazole on human cancer cell lines. The results indicated that compounds similar to N-(5,5-dioxido...) exhibited varying levels of potency against different cell lines.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. The study found that certain compounds effectively inhibited bacterial growth but demonstrated reduced activity in serum-containing environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
